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Compound of Interest

Compound Name: Chelidonine

Cat. No.: B3420816

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidonine is a major isoquinoline alkaloid extracted from Chelidonium majus (greater
celandine), a plant with a long history in traditional medicine for treating various ailments.
Recent scientific investigations have highlighted its potential as an anti-cancer agent,
demonstrating cytotoxic effects across a range of cancer cell lines. Chelidonine has been
shown to induce apoptosis and inhibit cell proliferation by modulating several key signaling
pathways. These application notes provide detailed protocols for assessing the cytotoxic
effects of chelidonine in vitro, offering standardized methods for researchers in academia and
the pharmaceutical industry. The included protocols for MTT, LDH, and apoptosis assays are
fundamental for screening and characterizing the anti-cancer properties of chelidonine and its
derivatives.

Data Presentation

The cytotoxic and pro-apoptotic effects of chelidonine have been quantified in numerous
studies. The following tables summarize key quantitative data to facilitate comparison across
different cancer cell lines and experimental conditions.

Table 1: Cytotoxicity of Chelidonine (IC50 Values) in Various Human Cancer Cell Lines
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Exposure Time

Cell Line Cancer Type Assay IC50 (uM)
(hours)

Head and Neck

FaDu Squamous Cell MTT 1.0 Not Specified
Carcinoma
Head and Neck

HLaC78 Squamous Cell MTT 1.6 Not Specified
Carcinoma

MEL270 Melanoma CCK-8 ~1.0 24

C918 Melanoma CCK-8 ~1.0 24
Pancreatic .

BxPC-3 Not Specified <1.0 24
Cancer
Pancreatic

MIA PaCa-2 Not Specified <1.0 24
Cancer

T98G Glioblastoma MTS ~0.6 24
Gastric .

SGC-7901 ) MTT 10 Not Specified
Carcinoma

Caco-2 Colon Carcinoma  Not Specified 50 48
Hepatocellular N

HepG2 ) Not Specified >20 96
Carcinoma
Breast N

MCF-7 ) Not Specified >20 96
Adenocarcinoma
Breast -

SK-BR-3 Not Specified >20 96

Adenocarcinoma

Table 2: Apoptotic Effects of Chelidonine on Cancer Cells
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Chelidonine Exposure
. Cancer . ) Parameter
Cell Line Concentrati Time Result
Type Measured
on (pM) (hours)
) Apoptotic
Pancreatic
BxPC-3 1 24 Cells (Early + >50%
Cancer
Late)
) Apoptotic
Pancreatic
MIA PaCa-2 1 24 Cells (Early +  >50%
Cancer
Late)
~10-fold
) Sub-G1/G0 )
T98G Glioblastoma 0.6 24 increase vs.
Phase Cells
control
Apoptosis Prominently
MEL270 Melanoma 05-1.0 24
Rate enhanced
Apoptosis Prominently
C9o18 Melanoma 05-1.0 24
Rate enhanced

Table 3: Effect of Chelidonine on Caspase-3 Activation

Chelidonine

Exposure Time

Fold Increase

Cell Line Cancer Type Concentration in Cleaved
(hours)
(nM) Caspase-3
Pancreatic
BxPC-3 1 24 ~10-fold
Cancer
Pancreatic
MIA PaCa-2 1 24 ~60-fold
Cancer
) Cleavage
T98G Glioblastoma 0.6 24 ,
induced

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below.
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MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Materials:

Cancer cell line of interest

Complete cell culture medium (e.g., DMEM with 10% FBS)
Chelidonine stock solution (in DMSO)

96-well flat-bottom cell culture plates

MTT solution (5 mg/mL in sterile PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 uL
of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to
allow for cell attachment.

Compound Treatment: Prepare serial dilutions of chelidonine in complete medium from the
stock solution. The final DMSO concentration should not exceed 0.5% (v/v). Remove the
medium from the wells and add 100 pL of the diluted chelidonine solutions. Include
untreated cells as a negative control and a vehicle control (medium with the same
concentration of DMSO used for the highest chelidonine concentration).

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at
37°C in a 5% CO2 incubator.
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MTT Addition: After the incubation period, add 10 pL of MTT solution to each well and
incubate for 3-4 hours at 37°C, protected from light.

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 pL of the
solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure
complete dissolution.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A
reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH)
released from damaged cells into the culture supernatant.

Materials:
Cancer cell line of interest

Complete cell culture medium (low serum, e.g., 1% FBS, is recommended to reduce
background)

Chelidonine stock solution (in DMSO)

96-well cell culture plates

LDH cytotoxicity detection kit (commercially available)
Microplate reader

Procedure:

o Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells
for the following controls:

o Background control: Medium without cells.
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o Low control (spontaneous LDH release): Untreated cells.

o High control (maximum LDH release): Cells treated with the lysis solution provided in the
kit (e.g., 1% Triton X-100).

o Substance control: Chelidonine in medium without cells to check for interference with the
assay.

 Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

o Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully
transfer 50 pL of the cell-free supernatant from each well to a new optically clear 96-well flat-
bottom plate.

o LDH Reaction: Prepare the reaction mixture according to the LDH kit manufacturer's
instructions. Add 50 pL of the reaction mixture to each well containing the supernatant.

 Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

» Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit
manufacturer (typically 490 nm with a reference wavelength of >600 nm).

o Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the
experimental and control wells, according to the manufacturer's formula.

Annexin V/Propidium lodide (PIl) Apoptosis Assay by
Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells
based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the cell
membrane and the uptake of the DNA-intercalating dye Propidium lodide by cells with
compromised membrane integrity.

Materials:
e Cancer cell line of interest

o Complete cell culture medium
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e Chelidonine stock solution (in DMSO)
o 6-well cell culture plates

e Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI,
and Binding Buffer)

o Phosphate-Buffered Saline (PBS)
o Flow cytometer
Procedure:

o Cell Seeding and Treatment: Seed 1-2 x 1075 cells per well in 6-well plates and allow them
to attach overnight. Treat the cells with the desired concentrations of chelidonine for the
specified duration. Include an untreated control.

o Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells,
gently trypsinize and combine them with the floating cells from the supernatant.

o Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the
supernatant and wash the cells twice with cold PBS.

» Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106
cells/mL. Transfer 100 uL of the cell suspension (1 x 1075 cells) to a flow cytometry tube.
Add 5 pL of Annexin V-FITC and 5 pL of PI to the cell suspension.

 Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the
dark.

o Sample Preparation for Analysis: Add 400 pL of 1X Binding Buffer to each tube.

e Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Differentiate
cell populations based on their fluorescence signals:

o Viable cells: Annexin V-negative and Pl-negative.

o Early apoptotic cells: Annexin V-positive and Pl-negative.
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o Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.
o Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

The following diagrams illustrate the experimental workflows and key signaling pathways
involved in chelidonine-induced cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

Seed Cells in Multi-well Plates

Treat with Chelidonine
(various concentrations and time points)

i

Incubate (e.g., 24, 48, 72h)

Cytotoxicity/Apoptosis Assays

MTT Assay LDH Assay Annexin V/PI Staining
(Measure Metabolic Activity) (Measure Membrane Integrity) (Flow Cytometry for Apoptosis)
A/ ¢ A/
Data Analysis
(IC50, % Cytotoxicity, % Apoptosis)

Click to download full resolution via product page

Experimental workflow for cytotoxicity assessment.
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Chelidonine-Induced p53-GADDA45a Signaling Pathway
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Chelidonine-induced p53-GADDA45a signaling pathway.
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Inhibition of PI3K/AKT Signaling by Chelidonine
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Inhibition of PIBK/AKT signaling by chelidonine.

To cite this document: BenchChem. [Application Notes and Protocols for Testing Chelidonine
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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